molecular formula C14H16N2O4S B2991724 4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide CAS No. 1041600-42-3

4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide

Cat. No.: B2991724
CAS No.: 1041600-42-3
M. Wt: 308.35
InChI Key: NEXIXCFUIHMVPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a hydroxy and methoxy group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide typically involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with 4-aminobenzenesulfonamide. This reaction is carried out under mild conditions, often using a solvent like methanol or ethanol. The reaction mixture is stirred at room temperature, leading to the formation of the desired product through a condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of catalysts and advanced purification techniques, like recrystallization and chromatography, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde, while reduction of a nitro group yields an amine.

Scientific Research Applications

4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-hydroxy-3-methoxybenzyl)amino]benzenesulfonamide
  • 4-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]benzenesulfonamide
  • 4-[(2-hydroxy-3-methoxyphenyl)ethylidene]amino]benzenesulfonamide

Uniqueness

4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups on the phenyl ring enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications.

Properties

IUPAC Name

4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-20-13-4-2-3-10(14(13)17)9-16-11-5-7-12(8-6-11)21(15,18)19/h2-8,16-17H,9H2,1H3,(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXIXCFUIHMVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.